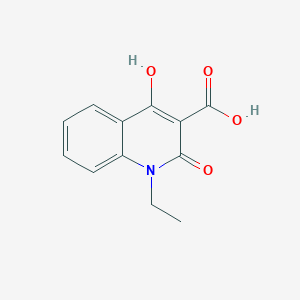

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Description

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound characterized by a quinoline core substituted with hydroxyl, oxo, ethyl, and carboxylic acid groups. Its synthesis typically involves condensation of 2-aminobenzaldehyde with diethyl malonate under basic conditions, followed by hydrolysis and alkylation steps . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing derivatives with local anesthetic, analgesic, and anticancer properties . Its structural flexibility allows for systematic modifications, enabling optimization of biological activity and pharmacokinetic properties .

Propriétés

IUPAC Name |

1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17/h3-6,14H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITQDNFOEUURQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Protocol:

-

Alkylation of Aniline :

N-Ethylaniline is prepared by treating aniline with ethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. -

Cyclocondensation :

N-Ethylaniline (1.0 equiv) reacts with DEEM (1.2 equiv) in refluxing diphenyl ether (180°C, 4 hours). The reaction forms ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a yellow solid (yield: 65–75%). -

Ester Hydrolysis :

The ethyl ester intermediate is hydrolyzed using 2N NaOH (reflux, 2 hours), followed by acidification with HCl to pH 4. The product precipitates as a pale white solid (yield: 90–92%).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF | 85 | 95 |

| Cyclocondensation | DEEM, diphenyl ether, 180°C | 70 | 98 |

| Hydrolysis | 2N NaOH, HCl | 92 | 99 |

Alkylation of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Direct alkylation of the parent quinoline carboxylic acid offers a shorter pathway but requires careful control of reaction conditions to avoid over-alkylation.

Reaction Protocol:

-

Parent Compound Synthesis :

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is synthesized via cyclocondensation of isatoic anhydride with diethyl malonate in DMF at 85°C (yield: 40%). -

N-Alkylation :

The parent acid (1.0 equiv) is treated with ethyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in dry acetonitrile at 60°C for 8 hours. The product is isolated via filtration and recrystallized from ethanol (yield: 55–60%).

Analytical Validation :

-

¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, CH₂CH₃), 7.25–8.10 (m, 4H, aromatic), 10.45 (s, 1H, COOH).

-

IR (KBr) : 3250 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (quinolone carbonyl).

Optimization via Green Chemistry Principles

Recent advancements emphasize solvent-free and catalytic approaches to improve sustainability:

Microwave-Assisted Synthesis:

-

N-Ethylaniline and DEEM are irradiated under microwave conditions (300 W, 150°C, 20 minutes), yielding the ethyl ester intermediate in 80% yield. Subsequent hydrolysis proceeds as described above.

Catalytic Methods:

-

Use of ionic liquids (e.g., [BMIM]BF₄) as reaction media reduces energy consumption and improves regioselectivity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Cyclocondensation | High purity, scalable | Requires toxic diphenyl ether | 60–70 |

| Direct Alkylation | Fewer steps | Low regioselectivity | 50–60 |

| Green Synthesis | Eco-friendly, rapid | Specialized equipment needed | 75–80 |

Challenges and Solutions

-

Byproduct Formation :

Hydrolysis of the ethyl ester may generate 4-hydroxy-1,2-dihydroquinolin-2-one impurities (2–6%). Recrystallization from acetic acid reduces impurity levels to <0.5%. -

Scale-Up Issues :

Industrial-scale reactions often face solubility challenges. Substituting DMF with PEG-400 enhances solubility and reaction homogeneity .

Analyse Des Réactions Chimiques

Condensation with Amines and Thiosemicarbazides

The carboxylic acid participates in condensation reactions with amines and thiosemicarbazides. For example:

-

Reaction with p-toluidine : Forms hydrazone derivatives via nucleophilic attack on the carbonyl group .

-

Reaction with carbothiodihydrazide : Produces bis-thiocarbodihydrazones (9 ), confirmed by IR and NMR .

Example Reaction :

text1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid + p-toluidine → Ethanol, triethylamine (TEA) → N-(4-methylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Yield: ~78%[3]

Key Data :

Hydrolysis Reactions

The ethyl ester precursor undergoes alkaline hydrolysis to yield the carboxylic acid. Extended reaction times further decarboxylate the compound to 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives (6a,b ) :

textEthyl 3-nitroacetylquinoline-3-carboxylate → NaOH (1M), reflux → this compound (**5a**) Yield: ~96% after 12 h[3].

Key Observations :

Cyclization to Heterocyclic Derivatives

The carboxylic acid undergoes cyclization with hydrazine hydrate to form pyrazolidinone derivatives (8a–d ) :

textThis compound + hydrazine hydrate → Ethanol, reflux → 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives (**8a–d**) Yield: 61–71%[1]

Key Data :

Multicomponent Reactions

The ethyl ester derivative participates in Ugi-type multicomponent reactions via Smiles rearrangement, forming heterocyclic enamines. Though not directly reported for the carboxylic acid, analogous reactivity is plausible :

textEthyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate + aldehyde + amine + isocyanide → Ugi reaction → Enamine derivatives

Key Insight :

Biological Activity-Related Modifications

The compound’s hydrazide and amide derivatives exhibit antibacterial and anti-HIV activity. For example:

-

Hydrazide derivatives : Tested against Staphylococcus aureus (MIC: 32–64 µg/mL).

-

Amide derivatives : Show moderate anti-HIV-1 activity (EC₅₀: 15–25 µM).

Table 1: Key Reactions and Yields

Table 2: Spectroscopic Data

| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| 5a | 1716, 1685 | 11.42 (OH carboxylic acid) |

| 8a | 1724–1693 | 8.65 (H-4 quinoline ring) |

| 11 | 1750, 1740 | 8.32 (H-olefinic) |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives have been studied for their potential pharmacological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, derivatives of this compound were synthesized and tested for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant inhibition at low minimum inhibitory concentration (MIC) values. Specifically, compounds demonstrated MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .

Anticancer Activity

Another area of application is in cancer treatment. A study synthesized derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that certain derivatives exhibited notable cytotoxic effects, suggesting that modifications to the quinoline structure can enhance biological activity .

Materials Science Applications

The compound is also explored for its potential in materials science, particularly in the development of organic semiconductors and sensors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Crystallographic Studies

X-ray diffraction studies have revealed that this compound exists predominantly in a tautomeric form that influences its physical properties. The presence of intramolecular hydrogen bonds affects the stability and reactivity of the compound, making it a subject of interest for material scientists .

Analytical Chemistry Applications

In analytical chemistry, this compound can be utilized as a reagent for the detection of various metal ions due to its chelating properties. It forms stable complexes with transition metals, which can be analyzed using spectroscopic techniques.

Summary Table of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant activity against Mycobacterium smegmatis |

| Anticancer agents | Notable cytotoxic effects on breast cancer cell lines | |

| Materials Science | Organic semiconductors | Potential use in OLEDs and photovoltaic devices |

| Analytical Chemistry | Metal ion detection | Forms stable complexes detectable by spectroscopy |

Case Study 1: Antimicrobial Activity

A series of derivatives were synthesized from this compound. These compounds were subjected to antimicrobial testing using the well diffusion method. Compounds with trifluoromethyl groups showed enhanced activity against various strains, highlighting the importance of functional group modifications in enhancing biological efficacy .

Case Study 2: Anticancer Activity

In a study focused on breast cancer treatment, derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cells. The results demonstrated that specific structural modifications significantly increased anticancer potency, warranting further investigation into their mechanisms of action .

Mécanisme D'action

- Le mécanisme d’action exact dépend du contexte et nécessiterait des recherches supplémentaires.

- Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.

Comparaison Avec Des Composés Similaires

The biological and physicochemical properties of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid are influenced by substituents at the 1-N, 4-hydroxy, and 3-carboxylic acid positions. Below is a comparative analysis with structurally related compounds:

Local Anesthetic Derivatives

1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides are prominent analogues. Key examples include:

- 3a (R = Et) : 1-Ethyl-substituted carboxamide exhibits local anesthetic activity 1.5× higher than lidocaine but with moderate toxicity .

- 3b (R = Pr) : 1-Propyl substitution increases anesthetic potency 2× compared to lidocaine but elevates toxicity .

- 4 (R = Et, morpholin-4-ylethyl amide) : Retains high anesthetic activity (comparable to 3b) while reducing toxicity by 50% .

Table 1: Local Anesthetic Activity and Toxicity

| Compound | Substituent (R) | Anesthetic Activity (vs. Lidocaine) | Toxicity (LD₅₀, mg/kg) | Irritant Action |

|---|---|---|---|---|

| 3a | Ethyl | 1.5× | 120 | Moderate |

| 3b | Propyl | 2.0× | 90 | High |

| 4 | Morpholinyl | 2.0× | 180 | Low |

Anticancer Derivatives

Pyrazolidinone- and pyrazole-fused derivatives demonstrate significant anticancer activity against breast cancer (MCF-7):

- 7b (R1 = OCH₃) : IC₅₀ = 8.2 µM (vs. Doxorubicin IC₅₀ = 5.1 µM) .

- 8c (R1 = OH, R2 = OCH₃) : IC₅₀ = 6.7 µM, showing enhanced DNA intercalation and apoptosis induction .

Table 2: Anticancer Activity Against MCF-7

| Compound | Substituents | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 7b | OCH₃, H | 8.2 | Cell cycle arrest (G2/M phase) |

| 8c | OH, OCH₃ | 6.7 | Apoptosis via caspase-3 activation |

| Dox | Reference | 5.1 | DNA intercalation |

Physicochemical Properties

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids exhibit pH-dependent solubility and tautomerism:

- 1-Ethyl derivative : pKa = 3.2 (carboxylic acid), logP = 1.8, aqueous solubility = 2.1 mg/mL .

- 1-Propyl derivative : pKa = 3.1, logP = 2.1, solubility = 1.5 mg/mL .

- 4-Methyl derivative : Higher lipophilicity (logP = 2.5) but reduced solubility (0.9 mg/mL) .

Table 3: Physicochemical Comparison

| Compound | pKa | logP | Solubility (mg/mL) | Tautomeric Form Dominance |

|---|---|---|---|---|

| 1-Ethyl | 3.2 | 1.8 | 2.1 | Keto-enol (80%) |

| 1-Propyl | 3.1 | 2.1 | 1.5 | Keto-enol (75%) |

| 4-Methyl | 3.4 | 2.5 | 0.9 | Lactam (90%) |

Structural Modifications and Activity Trends

- N-Alkylation : Increasing alkyl chain length (e.g., ethyl → propyl) enhances lipophilicity and receptor binding but may elevate toxicity .

- Amide vs. Acid : Carboxamides generally show higher bioavailability and target affinity than free carboxylic acids due to improved membrane permeability .

- Heterocyclic Fusion: Pyrazolidinone or pyrazole rings improve anticancer activity by enabling π-π stacking with DNA/base pairs .

Activité Biologique

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS Number: 405112-23-4) is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, focusing on its antibacterial and antiviral activities, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 233.22 g/mol. The compound exists primarily in the 2-oxo-4-hydroxy tautomeric form , which influences its biological activity. X-ray diffraction studies have revealed critical insights into its crystallographic properties, including bond lengths and hydrogen bonding patterns that affect its reactivity and interactions with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature (K) | 293 |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of 4-hydroxyquinolines, including this compound. A study evaluated several derivatives for their ability to inhibit bacterial growth using the minimum inhibitory concentration (MIC) assay. The results indicated moderate antibacterial activity against various strains, suggesting that modifications to the core structure could enhance efficacy .

Key Findings:

- Moderate Antibacterial Activity: Compounds derived from the 4-hydroxyquinoline scaffold demonstrated promising antibacterial effects.

- Potential for Structural Modification: The study suggests that further modifications could lead to more potent antibacterial agents.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. A series of derivatives were synthesized and tested for their ability to inhibit HIV integrase activity. Although initial results showed limited effectiveness at concentrations below 100 µM, the structural framework of the compound was deemed suitable for further optimization to enhance antiviral activity .

Key Findings:

- Limited Anti-HIV Activity: Initial tests did not yield significant results; however, structural analysis indicated potential for improvement through further modifications.

- Docking Studies: Computational docking studies provided insights into how these compounds interact with viral proteins, guiding future design efforts.

Case Study 1: Synthesis and Evaluation

In a comprehensive study, researchers synthesized a series of N'-arylidene derivatives based on the 4-hydroxyquinoline scaffold. These compounds were evaluated for both antibacterial and anti-HIV activities. One particular derivative exhibited an IC₅₀ value of 16 ± 6 µM against HIV integrase, indicating a promising lead for further development .

Case Study 2: Structural Investigations

A structural investigation utilizing X-ray crystallography revealed that the compound forms extensive hydrogen bonds in its solid-state structure, which may play a crucial role in its biological activity. The study characterized bond lengths and angles that are critical for understanding the compound's reactivity and potential interactions with biological macromolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.